2-Pentanol, 5-(triphenylmethoxy)-, (2S)-

Description

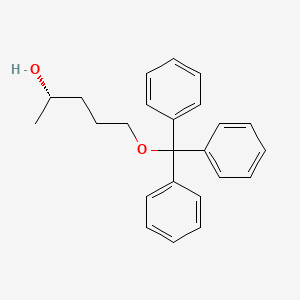

(2S)-5-(Triphenylmethoxy)-2-pentanol is a chiral secondary alcohol characterized by a triphenylmethoxy (-OTr) group at the 5th carbon and an (S)-configuration at the 2nd carbon. The triphenylmethoxy moiety is a bulky aromatic protecting group commonly used in organic synthesis to shield hydroxyl groups during multi-step reactions . This compound is likely synthesized via nucleophilic substitution or protective group strategies, analogous to methods described for related structures, such as the introduction of methoxyphenyl or benzyl groups in carbohydrate and nucleoside chemistry . Its stereochemical purity is critical for applications in asymmetric synthesis, where the (S)-configuration may influence enantioselective reactions or biological activity.

Properties

CAS No. |

74500-56-4 |

|---|---|

Molecular Formula |

C24H26O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(2S)-5-trityloxypentan-2-ol |

InChI |

InChI=1S/C24H26O2/c1-20(25)12-11-19-26-24(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18,20,25H,11-12,19H2,1H3/t20-/m0/s1 |

InChI Key |

MSICOSWQOQACHW-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@@H](CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

CC(CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- typically involves the protection of the hydroxyl group of 2-pentanol using triphenylmethanol. The reaction is carried out under acidic conditions to facilitate the formation of the triphenylmethoxy group. The process can be summarized as follows:

Starting Material: 2-Pentanol

Protecting Group: Triphenylmethanol

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 5-(triphenylmethoxy)-, (2S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its alcohol form.

Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate the alcohol.

Scientific Research Applications

2-Pentanol, 5-(triphenylmethoxy)-, (2S)- has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentanol, 5-(triphenylmethoxy)-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s binding affinity to specific targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (2S)-5-(triphenylmethoxy)-2-pentanol, differing primarily in substituent groups, stereochemistry, or application scope:

Table 1: Comparative Analysis of (2S)-5-(Triphenylmethoxy)-2-Pentanol and Analogues

Key Comparisons

Substituent Effects on Physicochemical Properties The triphenylmethoxy group imparts high lipophilicity and steric hindrance, reducing solubility in polar solvents compared to smaller substituents (e.g., methoxy or amino groups) . Sulfur- and nitrogen-containing analogs (e.g., phenylsulfanyl, amino) exhibit distinct reactivity profiles, such as participation in disulfide exchange or hydrogen bonding, which are absent in the oxygen-based triphenylmethoxy derivative .

Stereochemical and Analytical Considerations Enantiomeric resolution of 2-pentanol derivatives typically employs chiral GC-MS with β-cyclodextrin columns, as demonstrated for (R)- and (S)-2-pentanol in Baijiu . However, the bulky triphenylmethoxy group likely alters fragmentation patterns, shifting base peaks from m/z 45 (common in 2-pentanol) to higher masses (e.g., m/z 243 for triphenylmethyl ion loss) .

Applications Pharmaceutical intermediates: (S)-2-pentanol derivatives are precursors for anti-Alzheimer’s drugs, while amino analogs (e.g., (R)-5-amino-2-pentanol) serve as enzyme substrates . The triphenylmethoxy variant is more suited to synthetic protection strategies than direct therapeutic use. Chromatography: (R)-2-pentanol acts as a chiral surfactant in microemulsion electrokinetic chromatography, whereas bulky derivatives like the triphenylmethoxy compound may hinder micelle formation .

Sensory and Biological Activity Simple 2-pentanol enantiomers exhibit divergent olfactory thresholds (e.g., (R)-form: paint/rubber notes; (S)-form: mint/plastic notes) . The triphenylmethoxy derivative’s low volatility and steric bulk likely negate such sensory properties.

Research Findings and Data

Table 2: Key Analytical and Functional Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.